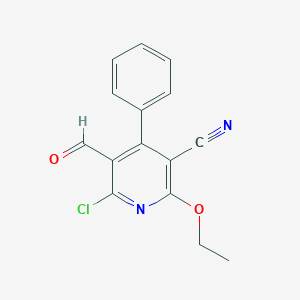
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chloro group, an ethoxy group, a formyl group, and a phenyl group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Substituents: The chloro, ethoxy, formyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethoxy group can be added through etherification reactions.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the cyano group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Large-scale production typically requires the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
科学研究应用
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-cyanopyridine
- 2-Chloro-3-pyridinecarbonitrile
- 2-Chloro-4-pyridinecarbonitrile
Comparison
Compared to these similar compounds, 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is unique due to the presence of the ethoxy and formyl groups, which can significantly alter its reactivity and interactions in chemical and biological systems. These additional substituents can enhance its utility in specific applications, such as in the synthesis of more complex molecules or in targeted biochemical studies.
属性
CAS 编号 |
143815-60-5 |
|---|---|
分子式 |
C15H11ClN2O2 |
分子量 |
286.71 g/mol |
IUPAC 名称 |
6-chloro-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15-11(8-17)13(10-6-4-3-5-7-10)12(9-19)14(16)18-15/h3-7,9H,2H2,1H3 |
InChI 键 |
SIJOMOQLMQVKTA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C(=N1)Cl)C=O)C2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















